LU-002i

immunoproteasome β2i/MECL-1 subunit selectivity

LU-002i (CAS 1838705-22-8, molecular weight 640.8 g/mol) is a synthetic epoxyketone inhibitor developed through structure-based design to selectively target the human proteasome β2i (MECL-1) subunit with an IC50 of 220 nM in competitive activity-based protein profiling (ABPP) assays. Unlike broad-spectrum proteasome inhibitors such as bortezomib or carfilzomib that engage multiple catalytic subunits, LU-002i belongs to a class of subunit-selective agents that discriminate between the constitutive β2c and immunoproteasome β2i subunits with a β2c/β2i selectivity ratio of 67-fold in Raji cell lysates, and it spares β1c, β1i, β5c, and β5i activities at concentrations up to 100 µM.

Molecular Formula C35H52N4O7
Molecular Weight 640.822
Cat. No. B1193078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLU-002i
SynonymsLU-002i;  LU 002i;  LU002i
Molecular FormulaC35H52N4O7
Molecular Weight640.822
Structural Identifiers
SMILESO=C(N[C@@H](C[C@@H]1CCC[C@@]2([H])CCCC[C@@]12[H])C([C@]3(C)OC3)=O)[C@@H](NC([C@@H](NC(CN4CCOCC4)=O)C)=O)CC5=CC=C(OC)C=C5
InChIInChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25+,26-,28+,29-,30-,35+/m0/s1
InChIKeyIJXUVRJYZJRYCL-DCGCUPEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LU-002i Defined: A Subunit-Selective Human Proteasome β2i Inhibitor for Immunoproteasome Research and Procurement Evaluation


LU-002i (CAS 1838705-22-8, molecular weight 640.8 g/mol) is a synthetic epoxyketone inhibitor developed through structure-based design to selectively target the human proteasome β2i (MECL-1) subunit with an IC50 of 220 nM in competitive activity-based protein profiling (ABPP) assays [1]. Unlike broad-spectrum proteasome inhibitors such as bortezomib or carfilzomib that engage multiple catalytic subunits, LU-002i belongs to a class of subunit-selective agents that discriminate between the constitutive β2c and immunoproteasome β2i subunits with a β2c/β2i selectivity ratio of 67-fold in Raji cell lysates, and it spares β1c, β1i, β5c, and β5i activities at concentrations up to 100 µM [1].

Why Generic Proteasome Inhibitor Substitution Fails: The Case for LU-002i Differentiation in β2 Subunit Targeting


Generic substitution with broad-spectrum proteasome inhibitors or even other β2-targeting compounds cannot recapitulate the pharmacological profile of LU-002i because small structural modifications in the peptide backbone and electrophilic warhead dramatically shift subunit selectivity [1]. The β2c and β2i subunits share high active-site similarity, yet LU-002i exploits a bulky P1 decalin moiety to achieve exclusive β2i engagement, while its closest analogs—LU-002c (β2c-selective, 40-fold), LU-102 (dual β2c/β2i, 1.6-fold), and epoxyketone 39 (dual β2i/β5i, 44- and 109-fold)—exhibit fundamentally different selectivity fingerprints that render functional outcomes non-interchangeable [1].

LU-002i Head-to-Head Quantitative Evidence: Selectivity, Potency, and Cellular Activity Versus Closest β2-Targeting Analogs


β2i Subunit Selectivity: LU-002i Versus LU-002c (β2c-Selective Sibling Compound)

LU-002i was designed as the β2i-selective counterpart to LU-002c (β2c-selective). In Raji cell lysates assessed by competitive ABPP, LU-002i inhibits β2i with an IC50 of 0.18 µM and β2c with an IC50 of 12.1 µM, yielding a β2c/β2i selectivity ratio of 67. In contrast, LU-002c inhibits β2c with an IC50 of 0.005 µM and β2i with an IC50 of 0.14 µM, resulting in a β2i/β2c ratio of 27 [1]. Thus, the two compounds exhibit inverse selectivity profiles: LU-002i preferentially targets the immunoproteasome trypsin-like site, whereas LU-002c targets the constitutive counterpart.

immunoproteasome β2i/MECL-1 subunit selectivity

Exclusive β2i Engagement in Intact Cells: LU-002i Versus Dual β2i/β5i Inhibitor Epoxyketone 39

In intact RPMI-8226 multiple myeloma cells, the active diastereomer of LU-002i (compound 87) inhibited β2i with an IC50 of 0.159 µM and showed no measurable inhibition of β2c, β5c, β5i, β1c, or β1i at tested concentrations. By contrast, epoxyketone 39 inhibited both β2i (IC50 0.124 µM) and β5i (IC50 0.183 µM), classifying it as a dual β2i/β5i inhibitor [1]. The cell-permeable LU-002i diastereomer therefore delivers pure β2i pharmacology without confounding β5i co-inhibition.

intact cell pharmacology target engagement β5i co-inhibition

β2i Selectivity Over All Six Proteasome Active Sites: LU-002i Versus LU-102 (Dual β2c/β2i Inhibitor)

A comprehensive six-subunit selectivity panel in Raji cell lysates demonstrated that LU-002i (0.18 µM for β2i) leaves all other catalytic subunits (β2c, β5i, β5c, β1i, β1c) unaffected at concentrations exceeding 100 µM, yielding a β2c/β2i ratio of 67. In contrast, LU-102 inhibits both β2c and β2i with nearly equal potency (IC50 β2c = 0.013 µM; β2i = 0.020 µM; β2i/β2c ratio = 2) and additionally shows residual activity against β5c (IC50 1.33 µM) and β5i (IC50 1.17 µM) [1]. LU-002i is therefore the only compound in this series that combines nanomolar β2i potency with complete, experimentally verified selectivity over all non-target subunits.

pan-subunit selectivity off-target profiling competitive ABPP

Selectivity Advantage Over ONX 0914 (Oprozomib): β2i Versus β5i and β2c Discrimination

ONX 0914 (oprozomib) is a clinically investigated epoxyketone primarily recognized as a β5i (LMP7) inhibitor, but it also exhibits measurable β2i activity (IC50 0.59 µM) with only 1.9-fold selectivity over β2c (IC50 1.1 µM) [1]. LU-002i achieves a 3.3-fold lower absolute IC50 against β2i (0.18 µM vs 0.59 µM) and a 35-fold larger selectivity window over β2c (67-fold vs 1.9-fold), while completely sparing β5i (>100 µM IC50). This establishes LU-002i as a far more selective probe for dissecting β2i-specific biology free from β5i and β2c confounders.

immunoproteasome selectivity ONX 0914 β5i cross-reactivity

Structural Basis of β2i Selectivity: Co-Crystal Structure-Guided Differentiation from β2c-Selective Scaffolds

Co-crystal structures of LU-002i bound to β2-humanized yeast 20S proteasomes revealed that the bulky P1 decalin moiety occupies a hydrophobic pocket in β2i that is sterically constrained in β2c, explaining the 67-fold selectivity. In contrast, LU-002c exploits a small P2 alanine residue to access a narrower β2c-specific channel conformation that excludes β2i [1]. These crystallographic data provide the structural rationale differentiating the two sibling compounds and confirm that the selectivity is encoded by P1/P2 residue architecture rather than warhead reactivity.

X-ray crystallography substrate-binding channel structure-based drug design

Trypanocidal Activity: LU-002i Displays Moderate Anti-Parasitic Activity Not Shared by β2c-Selective Sibling LU-002c

In a study evaluating β2 subunit-selective proteasome inhibitors against Trypanosoma brucei bloodstream forms, LU-002i exhibited moderate trypanocidal activity (IC50 of 6.2 µM), while LU-002c was inactive at the highest tested concentration (IC50 >25 µM) [1]. This differential anti-parasitic activity aligns with the distinct subunit selectivity profiles of the two compounds and suggests that β2i-selective inhibition may be preferentially relevant for targeting parasite proteasome biology.

trypanosoma brucei anti-parasitic β2i-selective inhibitor

LU-002i Priority Application Scenarios: Evidence-Based Procurement Guidance for Specialized Research Contexts


Immunoproteasome β2i Functional Dissection in Immune Cells

LU-002i is the optimal chemical probe for studies requiring pharmacological isolation of β2i (MECL-1) activity in immune cell models. With a 67-fold selectivity window over β2c and no detectable inhibition of β5i, β5c, β1i, or β1c at concentrations up to 100 µM [1], it enables clean assignment of β2i-specific contributions to antigen processing, MHC class I presentation, and cytokine regulation without confounding off-target subunit effects.

Selective β2i Inhibition in Intact Cellular Models Without β5i Cross-Talk

For cell-based studies in RPMI-8226 or related hematopoietic lines where dual β2i/β5i inhibition (as seen with epoxyketone 39 or ONX 0914) would confound interpretation, LU-002i's active diastereomer (IC50 β2i = 0.159 µM, no β5i inhibition) provides cell-permeable, subunit-exclusive pharmacology [1]. This is critical for experiments testing the hypothesis that β2i-selective blockade produces distinct biological outcomes from combined β2i/β5i inhibition.

Structure-Guided Medicinal Chemistry Campaigns Targeting β2 Subunits

The availability of a co-crystal structure of LU-002i bound to β2-humanized yeast 20S proteasomes (PDB 6HV5) provides a validated starting point for structure-based optimization of β2i-selective inhibitors [1]. Medicinal chemistry teams seeking to develop next-generation immunoproteasome inhibitors can use this structural information to rationally modify the P1 decalin moiety or explore alternative warheads while maintaining β2i-selectivity.

Trypanosoma brucei Proteasome Inhibition in Anti-Parasitic Screening

LU-002i's moderate trypanocidal activity (IC50 6.2 µM against T. brucei bloodstream forms) and the inactivity of LU-002c (IC50 >25 µM) establish a β2i-selective anti-parasitic phenotype [2]. Parasitology screening programs investigating proteasome-targeted therapies for human African trypanosomiasis should incorporate LU-002i as a chemical tool to define the role of β2i-like proteasome activities in parasite viability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for LU-002i

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.